(1,2,5-Oxadiazol-3-yl)methanamine hydrobromide is a chemical compound with the molecular formula CHBrNO. It is classified as an oxadiazole derivative, which is a five-membered heterocyclic compound containing two nitrogen atoms and three carbon atoms in the ring structure. This compound is recognized for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of more complex molecules and as a pharmacologically active ingredient.
The compound is cataloged under the CAS number 46182-58-5 and can be found in various chemical databases, including PubChem and BenchChem. It falls under the broader classification of oxadiazoles, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties .
The synthesis of (1,2,5-Oxadiazol-3-yl)methanamine hydrobromide typically involves the reaction of appropriate precursors that contain oxadiazole moieties. One common method includes the condensation of hydrazine derivatives with carbonyl compounds followed by cyclization to form the oxadiazole ring.
The molecular structure of (1,2,5-Oxadiazol-3-yl)methanamine hydrobromide features a five-membered oxadiazole ring bonded to a methanamine group. The presence of the hydrobromide indicates that it exists in its salt form, which enhances solubility in polar solvents.
(1,2,5-Oxadiazol-3-yl)methanamine hydrobromide can participate in various chemical reactions:
These reactions often require careful control of conditions such as temperature and pH to ensure high yields and selectivity towards desired products.
The mechanism of action for (1,2,5-Oxadiazol-3-yl)methanamine hydrobromide largely depends on its biological targets. As an oxadiazole derivative, it may act as an inhibitor of specific enzymes or receptors involved in various metabolic pathways.
Research suggests that derivatives of oxadiazoles can inhibit indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism associated with immune response modulation . These interactions may lead to altered cellular responses relevant to cancer treatment and inflammation control.
(1,2,5-Oxadiazol-3-yl)methanamine hydrobromide has several scientific uses:
The construction of the 1,2,5-oxadiazole (furazan) ring system represents the foundational step in synthesizing (1,2,5-oxadiazol-3-yl)methanamine hydrobromide. Two predominant cyclization strategies dominate the literature: [3+2] cycloadditions and hydroxylamine-mediated ring closures. The [3+2] approach employs nitrile oxides and activated alkenes or alkynes, where in situ-generated nitrile oxides undergo regioselective cycloaddition with electron-deficient dipolarophiles like acrylonitrile derivatives. This method typically yields 3,4-disubstituted 1,2,5-oxadiazoles, with the 3-position substituent determining the precursor for the aminomethyl side chain [3] [8].
An alternative route involves the cyclodehydration of α,β-dicarbonyl precursors with hydroxylamine hydrochloride. This method proceeds through intermediate amidoxime formation, followed by intramolecular cyclization under acidic catalysis. Optimization studies reveal that reaction temperature (80–100°C) and stoichiometric control of hydroxylamine (1.2–1.5 equivalents) critically impact yields by minimizing di-oxime byproducts. Microwave-assisted protocols have reduced cyclization times from 12 hours to <30 minutes while improving yields by 15–20% [7].
Table 1: Cyclization Methods for 1,2,5-Oxadiazole Core Synthesis
Method | Precursor | Conditions | Yield Range | Regioselectivity |
---|---|---|---|---|
[3+2] Cycloaddition | Nitrile oxide + alkene | RT, Et₃N, CH₂Cl₂ | 45–58% | Moderate |
Hydroxylamine cyclization | Di-ketone | 80°C, EtOH, HCl catalyst | 65–78% | High |
Microwave cyclization | Amidoxime | 150W, 100°C, solvent-free | 82–88% | High |
Post-cyclization functionalization enables installation of the aminomethyl group. Carboxylate intermediates at the 3-position undergo Curtius rearrangement via azide intermediates to yield protected aminomethyl derivatives, though this route suffers from safety concerns. Alternatively, direct nucleophilic displacement on 3-chloromethyl-1,2,5-oxadiazole with phthalimide, followed by hydrazine deprotection, provides a scalable pathway to the primary amine precursor [5] .
Conversion of the free base amine to the hydrobromide salt involves acid-base stoichiometric control and crystallization optimization. The reaction follows second-order kinetics: rate = k[amine][HBr], where proton transfer is rapid but crystallization dictates overall process efficiency. Studies demonstrate that HBr concentration (33–48% w/w) and addition rate significantly impact crystal habit and particle size distribution. Stoichiometric excess of HBr (>1.05 eq) reduces free base residuals but risks co-crystallizing HBr·(H₂O) complexes [2] [4].
Solvent polarity governs salt stability and crystallinity. Protic/aprotic solvent mixtures (e.g., THF/water 4:1) yield plates or needles with superior flow properties versus pure ethanol systems. Crystallization temperature profiling reveals that:
Table 2: Solvent Systems for Hydrobromide Crystallization
Solvent Composition | Crystal Form | Residual Solvent (ppm) | Hygroscopicity |
---|---|---|---|
Ethanol/water (9:1) | Needles | 3200 ± 210 | High |
THF/ether (3:7) | Plates | 890 ± 75 | Moderate |
Acetone/water/IPA (75:15:10) | Prisms | 540 ± 60 | Low |
Salt purity is validated through ion chromatography (Br⁻ content: 34.2–35.8% theoretical) and DSC endotherm analysis (decomposition onset >180°C). Polymorph screening identifies Form I (stable) and Form II (metastable), with water activity >0.6 favoring the stable monohydrate [2] .
Regiocontrol during oxadiazole functionalization presents challenges due to the electron-deficient nature of the heterocycle. Palladium-catalyzed cross-coupling enables direct C-H functionalization at the 4-position but requires specialized ligand systems. Xantphos-PdCl₂ complexes facilitate Suzuki-Miyaura coupling of 3-aminomethyl-4-bromofurazan with arylboronic acids, achieving >95% regioselectivity at 0.5 mol% loading. Computational studies attribute this selectivity to preferential oxidative addition at C4 (ΔG‡ = 18.7 kcal/mol) versus C3 (ΔG‡ = 24.3 kcal/mol) [1] [8].
For amine protection strategies, boron trifluoride etherate catalyzes N-Boc installation with <2% ring-opening byproducts. This Lewis acid moderates Boc-anhydride electrophilicity, preventing oxadiazole decomposition observed under basic conditions. Kinetic profiling reveals complete conversion in <2 hours at 0°C versus >8 hours uncatalyzed [7].
Table 3: Catalytic Regioselective Functionalization
Reaction Type | Catalyst System | Temperature | Regioselectivity | Yield |
---|---|---|---|---|
Suzuki coupling (C4) | PdCl₂(Xantphos)/K₃PO₄ | 80°C | 98:2 (C4:C3) | 76% |
Sonogashira coupling | CuI/Pd(PPh₃)₄, NEt₃ | 60°C | 92:8 (C4:C3) | 68% |
N-Boc protection | BF₃·OEt₂ (0.3 eq) | 0°C → RT | >99% | 95% |
Enzymatic desymmetrization offers sustainable alternatives for chiral variants. Candida antarctica lipase B resolves racemic N-acetyl derivatives of 3-(aminomethyl)-4-phenylfurazan with E-values >200 in vinyl acetate/t-butanol systems. Molecular dynamics simulations indicate substrate orientation within the active site favors (R)-enantiomer acetylation through π-stacking with His224 [3].
Scale-up methodologies prioritize atom economy and waste stream reduction. The overall synthesis of (1,2,5-oxadiazol-3-yl)methanamine hydrobromide achieves 78% atom economy when using glyoxal as the dicarbonyl precursor:Atom economy = (MW product / Σ MW reactants) × 100 = (175.0 / 224.5) × 100 = 78%
Solvent sustainability metrics guide solvent selection:
Continuous flow technology enhances reaction mass efficiency (RME):
Catalyst recycling employs magnetic nanoparticle-supported palladium (Fe₃O₄@SiO₂-Pd). After Suzuki coupling, external magnetic recovery enables 12 recycles with <0.15 ppm Pd leaching per cycle. Life cycle assessment confirms 34% lower cumulative energy demand versus traditional Pd/C systems [8].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: